The production of light-emitting diodes (LEDs) often involves the use of organometallic compounds.
Also, please be aware that this compound is classified as dangerous, with hazard statements indicating it is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . Therefore, any experiments involving this compound should be conducted with appropriate safety measures in place.
Organometallic compounds are often used in the development of new materials. They can serve as precursors for the synthesis of complex materials with unique properties .
Organometallic compounds can be used in the fabrication of nanoscale materials and devices. They can serve as precursors for the deposition of thin films or nanoparticles .
Organometallic compounds like “(Dimethylamino)trimethyltin(IV)” can be used as reagents in chemical synthesis. They can participate in various types of reactions, contributing to the formation of new bonds .
Organometallic compounds are often used as catalysts in chemical reactions. They can speed up reactions and increase their efficiency .
Organometallic compounds can be used in the production of polymers. They can serve as catalysts in polymerization reactions .
Organometallic compounds can be used in the manufacturing of semiconductors. They can serve as precursors for the deposition of thin films or nanoparticles .
Some organometallic compounds have shown potential in biomedical research, such as in drug delivery and imaging .
Organometallic compounds can be used in environmental science, such as in the detection and removal of pollutants .
(Dimethylamino)trimethylstannane is an organometallic compound characterized by the formula CHNSt. It consists of a trimethylstannyl group attached to a dimethylamino group. This compound is notable for its applications in organic synthesis, particularly in the development of new materials and catalysts. The presence of both tin and nitrogen in its structure allows it to participate in various
(Dimethylamino)trimethyltin(IV) is a highly toxic and dangerous compound. It is classified as acutely toxic by inhalation, ingestion, and skin contact. Exposure can cause severe neurological damage and death []. Due to the severity of the hazards, detailed information on chemical reactions and mechanism of action is not readily available in scientific publications.
Several synthesis methods have been reported for (dimethylamino)trimethylstannane:
(Dimethylamino)trimethylstannane finds applications in various fields:
Interaction studies involving (dimethylamino)trimethylstannane primarily focus on its reactivity with other chemical species. Research indicates that it can form complexes with various ligands, influencing its catalytic behavior and stability. These interactions are crucial for understanding its role in catalysis and material modification.
(Dimethylamino)trimethylstannane shares similarities with other organotin compounds but exhibits unique properties due to its specific functional groups. Here are some similar compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Trimethylstannane | Organotin | Simple structure; widely used as a reagent |
Dimethyltin dichloride | Organotin | Exhibits different reactivity patterns |
Triethyltin hydroxide | Organotin | Known for biocidal properties |
Tri-n-butyltin oxide | Organotin | Used as a fungicide; has significant toxicity |
Uniqueness of (Dimethylamino)trimethylstannane:
The study of organotin compounds began in 1849 with Edward Frankland’s isolation of diethyltin diiodide ($$(\text{CH}3\text{CH}2)2\text{SnI}2$$). This discovery marked the inception of organotin chemistry, though industrial applications remained limited until the mid-20th century. The advent of Grignard reagents in the early 1900s enabled systematic synthesis of Sn–C bonds, accelerating research into tetraalkyl- and trialkyltin derivatives. By the 1950s, organotin compounds gained prominence as thermal stabilizers for polyvinyl chloride (PVC), catalysts for polyurethane production, and biocides.
The structural diversity of organotin compounds expanded with the development of mixed-ligand systems, such as (dimethylamino)trimethylstannane, which emerged as intermediates in coordination chemistry and catalysis.
(Dimethylamino)trimethylstannane belongs to the tetraorganotin subclass ($$ \text{R}_4\text{Sn} $$), characterized by four organic substituents bonded to a tin(IV) center. Its molecular architecture features:
Compound Type | Coordination Number | Geometry | Example |
---|---|---|---|
Tetraorganotin | 4 | Tetrahedral | (Dimethylamino)trimethylstannane |
Triorganotin | 5 | Trigonal bipyramidal | Tributyltin chloride |
Diorganotin | 6 | Octahedral | Dibutyltin oxide |
The dimethylamino ligand in (dimethylamino)trimethylstannane adopts a trigonal pyramidal geometry around nitrogen, while the tin center maintains a tetrahedral arrangement. This configuration facilitates its reactivity in transmetallation reactions and catalytic cycles, particularly in silicone and polymer synthesis.
Property | Value | Source |
---|---|---|
Molecular Weight | 207.89 g/mol | |
SMILES | $$ \text{CN}(C)\text{Sn}(C)C $$ | |
InChIKey | HQFPMGPCIKGRON-UHFFFAOYSA-N |
The systematic International Union of Pure and Applied Chemistry nomenclature for this organotin compound is N-methyl-N-trimethylstannylmethanamine [1] [2]. This nomenclature reflects the structural arrangement where the dimethylamino group is bonded to the trimethylstannyl moiety. The compound is officially registered under Chemical Abstracts Service Registry Number 993-50-0 [1] [2] [3].
The compound possesses several recognized synonyms in chemical literature, including dimethylaminotrimethylstannane, trimethylstannyldimethylamide, and pentamethylstannanamine [1] [2]. The European Community Number designation is 213-610-9, while the Unique Ingredient Identifier code is ADU53CNW3N [2]. Additional database identifiers include the PubChem Compound Identification Number 101941 and the DSSTox Substance Identification Number DTXSID10244034 [2].
Nomenclature Parameter | Value |
---|---|
IUPAC Name | N-methyl-N-trimethylstannylmethanamine [1] |
CAS Registry Number | 993-50-0 [1] [2] [3] |
EC Number | 213-610-9 [2] |
UNII Code | ADU53CNW3N [2] |
PubChem CID | 101941 [1] [2] |
MDL Number | MFCD00008298 [1] |
The molecular formula of (dimethylamino)trimethylstannane is C₅H₁₅NSn [1] [2] [3]. The compound exhibits a molecular weight of 207.89 atomic mass units [1] [4]. The structural formula can be represented as (CH₃)₃SnN(CH₃)₂, indicating the presence of a central tin atom bonded to three methyl groups and one dimethylamino group [1] [5].
The compound demonstrates tetrahedral geometry around the central tin atom, consistent with typical tetracoordinate organotin compounds [6]. The tin atom maintains a formal oxidation state of +4, characteristic of organotin(IV) species [6]. The nitrogen atom within the dimethylamino group exhibits sp³ hybridization and maintains a pyramidal geometry with the two methyl substituents [7].
Structural Parameter | Value |
---|---|
Molecular Formula | C₅H₁₅NSn [1] [2] [3] |
Molecular Weight | 207.89 g/mol [1] [4] |
Linear Formula | (CH₃)₃SnN(CH₃)₂ [1] [5] |
Tin Oxidation State | +4 [6] |
Coordination Number | 4 [6] |
Molecular Geometry | Tetrahedral [6] |
The Simplified Molecular Input Line Entry System representation is Sn(C)(C)C, while the International Chemical Identifier string is InChI=1S/C2H6N.3CH3.Sn/c1-3-2;;;;/h1-2H3;3*1H3;/q-1;;;;+1 [1] [5]. The corresponding International Chemical Identifier Key is HQFPMGPCIKGRON-UHFFFAOYSA-N [1] [5].
Regarding structural isomerism, (dimethylamino)trimethylstannane does not exhibit constitutional isomers due to the symmetric arrangement of the three methyl groups bonded to tin and the single dimethylamino substituent [8]. The compound exists as a single structural entity without tautomeric forms or geometric isomers [9]. The molecule demonstrates conformational flexibility around the tin-nitrogen bond, allowing rotation of the dimethylamino group relative to the trimethylstannyl moiety [10].
The proton nuclear magnetic resonance spectrum of (dimethylamino)trimethylstannane displays characteristic signals corresponding to the distinct proton environments within the molecule [1]. The trimethylstannyl protons appear as a singlet due to the equivalent magnetic environment of the nine methyl protons bonded to tin [11] [12]. These protons typically resonate in the upfield region, consistent with the shielding effect of the tin atom [12].
The dimethylamino protons generate a separate signal, reflecting the six equivalent protons of the two methyl groups bonded to nitrogen [13]. The chemical shift of these protons is influenced by the electron-donating properties of the nitrogen atom [7]. Coupling between protons and the nuclear magnetic resonance-active tin isotopes (¹¹⁷Sn and ¹¹⁹Sn) results in satellite peaks flanking the main signals [12] [14].
Proton Environment | Expected Chemical Shift Range (ppm) | Multiplicity |
---|---|---|
Sn(CH₃)₃ | 0.2-0.4 [11] | Singlet with tin satellites [12] |
N(CH₃)₂ | 2.2-2.8 [13] | Singlet [7] |
The carbon-13 nuclear magnetic resonance spectrum exhibits distinct resonances for the carbon atoms in different chemical environments [1]. The methyl carbons bonded to tin display characteristic chemical shifts influenced by the electropositive nature of the tin center [12]. These carbons typically appear in the upfield region of the spectrum due to the shielding effect of tin [15].
The methyl carbons of the dimethylamino group resonate at different chemical shifts compared to the tin-bonded carbons, reflecting the distinct electronic environment provided by the nitrogen atom [13]. The carbon-tin coupling constants provide valuable structural information, with one-bond coupling constants between carbon-13 and tin-119 typically ranging from 200 to 400 Hz for organotin compounds [12] [15].
Carbon Environment | Expected Chemical Shift Range (ppm) | ¹J(¹¹⁹Sn-¹³C) Coupling (Hz) |
---|---|---|
Sn-CH₃ | -8 to -12 [16] | 300-400 [12] |
N-CH₃ | 40-45 [13] | Not applicable |
The tin-119 nuclear magnetic resonance spectrum provides direct information about the tin center electronic environment [12]. For (dimethylamino)trimethylstannane, the tin chemical shift falls within the typical range for tetracoordinate organotin compounds [17] [18]. The chemical shift is influenced by the electron-donating properties of the organic substituents and the coordination environment around tin [19].
Tin-119 nuclear magnetic resonance spectroscopy is particularly sensitive to changes in coordination number and electronic environment [18]. The chemical shift of approximately -50 to -100 ppm is characteristic of tetramethyl- and related tetraorganotin compounds [17]. Coupling constants between tin-119 and carbon-13 nuclei provide additional structural confirmation [12] [15].
Tin Environment | Expected Chemical Shift Range (ppm) | Reference Standard |
---|---|---|
(CH₃)₃SnN(CH₃)₂ | -50 to -100 [17] | Tetramethyltin [12] |
The infrared spectrum of (dimethylamino)trimethylstannane displays characteristic vibrational modes corresponding to the functional groups present in the molecule [20]. The carbon-hydrogen stretching vibrations of both the trimethylstannyl and dimethylamino groups appear in the 2800-3000 cm⁻¹ region [21]. These stretching modes provide fingerprint information for structural identification [22].
The tin-carbon stretching vibrations typically occur in the lower frequency region, below 800 cm⁻¹, characteristic of metal-carbon bonds in organometallic compounds [23]. The carbon-nitrogen stretching vibrations of the dimethylamino group contribute to the spectral complexity in the 1000-1200 cm⁻¹ region [24].
Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment |
---|---|---|
C-H Stretch | 2800-3000 [21] | Methyl groups |
C-N Stretch | 1000-1200 [24] | Dimethylamino group |
Sn-C Stretch | 500-800 [23] | Tin-carbon bonds |
The mass spectrum of (dimethylamino)trimethylstannane exhibits fragmentation patterns characteristic of organotin compounds [25] [26]. The molecular ion peak appears at m/z 207.89, corresponding to the intact molecular structure [4]. Fragmentation typically involves loss of methyl groups from both the tin center and the dimethylamino substituent [27].
Common fragmentation pathways include the loss of trimethylstannyl cation (Me₃Sn⁺, m/z 165) and dimethylamino fragments [28] [25]. The base peak often corresponds to the trimethyltin cation, reflecting the stability of this fragment in the gas phase [27]. Isotopic patterns arise from the natural abundance of tin isotopes, providing additional structural confirmation [26].
Fragment | m/z | Assignment |
---|---|---|
M⁺- | 207.89 [4] | Molecular ion |
Me₃Sn⁺ | 165 [27] | Trimethyltin cation |
(CH₃)₂N⁺ | 44 [28] | Dimethylamino cation |
Flammable;Acute Toxic;Environmental Hazard